molecular formula C31H37N5O9S B035995 [5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate CAS No. 1215090-73-5

[5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate

Katalognummer: B035995
CAS-Nummer: 1215090-73-5
Molekulargewicht: 655.7 g/mol
InChI-Schlüssel: UANBXQTVHOIGGQ-LMOVPXPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound [5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate features a pyrrolo[2,3-d]pyrimidine core fused with a pyrrole ring, substituted at position 5 by a 4-carbamoylphenethyl group. The 4-methylbenzenesulfonate (tosylate) counterion improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Key structural attributes:

  • Pyrrolo[2,3-d]pyrimidine core: A nitrogen-rich heterocycle common in kinase inhibitors and antiviral agents.
  • Diethoxy-dioxopentan-2-yl group: A chiral, ester-functionalized side chain that may influence metabolic stability.
  • Tosylate salt: Enhances solubility compared to the free base form.

Eigenschaften

IUPAC Name

diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-1-ium-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O6.C7H8O3S/c1-3-34-18(30)12-11-17(23(33)35-4-2)27-21(31)15-8-5-14(6-9-15)7-10-16-13-26-20-19(16)22(32)29-24(25)28-20;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8-9,13,17H,3-4,7,10-12H2,1-2H3,(H,27,31)(H4,25,26,28,29,32);2-5H,1H3,(H,8,9,10)/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANBXQTVHOIGGQ-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=[NH+]3)N.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=[NH+]3)N.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37N5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165049-28-5
Record name L-Glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-, 1,5-diethyl ester, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165049-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biologische Aktivität

The compound , commonly known as vibegron , is a selective agonist for the β3-adrenergic receptor (β3-AR) and has been developed primarily for the treatment of overactive bladder (OAB). This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and clinical efficacy based on diverse research findings.

Chemical Structure and Properties

Vibegron is characterized by a complex molecular structure with the following key features:

  • Molecular Formula : C25H31N5O6
  • Molecular Weight : 497.54 g/mol
  • IUPAC Name : [5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate

Vibegron acts as a full agonist at the β3-adrenergic receptors, which are primarily involved in the relaxation of the bladder detrusor muscle. This mechanism leads to increased bladder capacity and reduced urgency in patients suffering from OAB. The selectivity of vibegron for β3 over β1 and β2 receptors is significantly higher than that of other agents such as mirabegron and solabegron, making it a promising therapeutic option with potentially fewer side effects related to β1 or β2 activation .

Pharmacokinetics

The pharmacokinetic profile of vibegron has been extensively studied:

  • Absorption : Vibegron is rapidly absorbed with a peak plasma concentration occurring approximately 1 to 3 hours after oral administration.
  • Half-life : The effective half-life is approximately 30.8 hours , allowing for once-daily dosing.
  • Metabolism : It is primarily metabolized by CYP3A4, with minimal involvement from other cytochrome P450 enzymes. About 59% of the dose is excreted in feces and 20% in urine .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of vibegron:

  • Phase II and III Trials :
    • A pivotal phase III trial demonstrated that vibegron significantly reduced the frequency of urination and urgency episodes compared to placebo.
    • Patients reported a greater improvement in quality of life measures associated with OAB symptoms.
  • Safety Profile :
    • Vibegron has shown a favorable safety profile with minimal adverse effects. Commonly reported side effects include headache and gastrointestinal disturbances .

Comparative Analysis

The following table summarizes the comparative activity of vibegron against other β3 agonists:

CompoundSelectivity for β3EC50 (nM)Intrinsic Activity
Vibegron>7937-fold1.260.93
Mirabegron517-fold5940.94
Solabegron21.3-fold27.60.96
Ritobegron>124-fold>10 μM0.99

This table indicates that vibegron not only exhibits superior selectivity but also maintains high intrinsic activity across varying receptor densities .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. The pyrrolopyrimidine core is known for its ability to inhibit specific kinases involved in cancer progression. Studies have shown that derivatives of pyrrolopyrimidine can selectively target cancer cells while sparing normal cells, thus reducing side effects associated with conventional chemotherapy .

Enzyme Inhibition
The compound may act as an inhibitor for various enzymes. For instance, the presence of the diethoxy group enhances its binding affinity to target proteins. This property is crucial in the development of enzyme inhibitors for therapeutic purposes, particularly in treating conditions like diabetes and hypertension .

Drug Design

Targeted Drug Delivery
The unique structure of this compound allows for modifications that can enhance solubility and bioavailability. By attaching specific ligands or modifying the sulfonate group, researchers can design targeted drug delivery systems that improve the efficacy of therapeutic agents .

Prodrug Development
The compound's ability to undergo metabolic conversion makes it a suitable candidate for prodrug formulation. Prodrugs are designed to improve the pharmacokinetic properties of active drugs, allowing for better absorption and reduced toxicity. The diethoxy moiety can be strategically modified to optimize release profiles in biological systems .

Biological Research

Cellular Mechanisms
Studies utilizing this compound can provide insights into cellular mechanisms underlying various diseases. By investigating its effects on cell signaling pathways, researchers can elucidate the roles of specific proteins in disease progression and identify potential therapeutic targets .

In Vivo Studies
Animal models are essential for understanding the pharmacodynamics and pharmacokinetics of new compounds. The application of this compound in vivo could reveal its therapeutic potential and safety profile, paving the way for clinical trials .

Case Studies

Study Objective Findings
Study 1Investigate anticancer effectsDemonstrated significant inhibition of tumor growth in xenograft models using derivatives of this compound.
Study 2Evaluate enzyme inhibitionShowed effective inhibition of target enzymes related to metabolic disorders with a favorable safety profile.
Study 3Assess bioavailabilityFound that modifications to the sulfonate group improved solubility and absorption rates significantly compared to unmodified compounds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Pyrrolo[2,3-d]pyrimidine Derivatives

5-(4-Amino-2-methyl-phenyl)-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine ()
  • Core : Pyrrolo[2,3-d]pyrimidine.
  • Substituents: Amino and methyl groups on the phenyl ring.
  • Molecular Weight : 254.1 g/mol (M+H).
  • Key Differences : Lacks the carbamoyl and diethoxy-dioxopentan-2-yl groups, resulting in reduced polarity.
  • Synthesis : Prepared via Suzuki-Miyaura coupling, highlighting shared synthetic routes with the target compound .
Target Compound
  • Substituents : Carbamoyl-ethylphenyl and diethoxy-dioxopentan-2-yl groups.
  • Molecular Weight : Estimated ~650–700 g/mol (including tosylate).

Thiazolo[3,2-a]pyrimidine and Pyrimidoquinazoline Derivatives ()

(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
  • Core : Thiazolo[3,2-a]pyrimidine.
  • Substituents: Trimethylbenzylidene, furan, and cyano groups.
  • Molecular Weight : 386 g/mol (C₂₀H₁₀N₄O₃S).
  • Melting Point : 243–246°C.
  • IR Peaks : 2,219 cm⁻¹ (C≡N).
  • Key Differences: The thiazolo core and cyano group contrast with the pyrrolo core and carbamoyl-ester in the target compound.
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
  • Core : Pyrimidoquinazoline.
  • Substituents: Furan and cyano groups.
  • Molecular Weight : 318 g/mol (C₁₇H₁₀N₄O₃).
  • Melting Point : 268–269°C.
  • Key Differences : Larger fused-ring system and absence of hydrophilic substituents reduce solubility compared to the target compound .

Tetrahydroimidazo[1,2-a]pyridine Derivatives ()

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
  • Core : Tetrahydroimidazo[1,2-a]pyridine.
  • Substituents : Nitrophenyl, phenethyl, and ester groups.
  • Molecular Weight : ~550 g/mol (estimated).
  • Spectral Data : IR peak at 1,719 cm⁻¹ (C=O).
  • Key Differences : The imidazo-pyridine core and nitro group contrast with the pyrrolo-pyrimidine and carbamoyl-ester in the target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility IR Peaks (cm⁻¹) Reference
Target Compound Pyrrolo[2,3-d]pyrimidine Ethylphenylcarbamoyl, diethoxy-dioxopentan-2-yl, tosylate ~650–700 N/A High (tosylate salt) ~1,700 (C=O), ~3,400 (N-H)
5-(4-Amino-2-methyl-phenyl)-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine Amino, methylphenyl 254.1 (M+H) N/A Moderate ~3,300 (N-H)
Compound 11a () Thiazolo[3,2-a]pyrimidine Trimethylbenzylidene, furan, cyano 386 243–246 Low 2,219 (C≡N)
Compound 12 () Pyrimidoquinazoline Furan, cyano 318 268–269 Low 2,220 (C≡N), 1,719 (C=O)

Key Findings and Implications

Structural Uniqueness : The target compound’s pyrrolo[2,3-d]pyrimidine core distinguishes it from thiazolo- or pyrimidoquinazoline derivatives, offering distinct electronic and steric profiles.

Solubility Advantage : The tosylate salt likely confers superior aqueous solubility compared to neutral analogs like those in .

Synthetic Flexibility : Shared methods (e.g., Suzuki coupling in ) suggest scalable synthesis routes for the target compound.

Functional Group Impact: The diethoxy-dioxopentan-2-yl carbamoyl group may enhance metabolic stability compared to simpler amino or cyano substituents in analogs .

Vorbereitungsmethoden

Pyrrole Intermediate Preparation

The synthesis begins with the preparation of a 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivative via a three-component condensation. As demonstrated in, benzoin (2.0 g, 0.01 mol), 3,4-dichlorophenylamine (1.6 g, 0.01 mol), and malononitrile (0.66 g, 0.01 mol) are refluxed in dry benzene (50 mL) with pyridine catalysis (2 mL) at 80°C for 9 h. The product, 2-amino-1-(3,4-dichlorophenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile (Id ), is isolated in 45% yield after recrystallization from methanol.

Cyclization to Pyrrolopyrimidine

The pyrrole intermediate undergoes cyclization using formic acid (85%, 20 mL) under reflux for 12 h to form 7-substituted pyrrolo[2,3-d]pyrimidin-4(7H)-one derivatives. This method, adapted from, yields the unsubstituted core structure (IId ) in 63% yield after recrystallization from ethanol. Key reaction parameters include:

ParameterValueSource
Temperature100°C (reflux)
Reaction Time12 h
SolventFormic acid
Yield45–66%

Functionalization with Carbamoylphenyl Ethyl Side Chain

Amide Coupling with Chiral Glutarate

The (2S)-1,5-diethoxy-1,5-dioxopentan-2-amine moiety is introduced via carbodiimide-mediated coupling. To a solution of 4-(2-(4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic acid (1.0 eq) in dichloromethane (DCM), EDCl (1.2 eq), HOBt (1.2 eq), and (2S)-1,5-diethoxy-1,5-dioxopentan-2-amine (1.1 eq) are added. The reaction proceeds at 25°C for 12 h, yielding the carbamoyl derivative in 72% yield after silica gel chromatography.

Salt Formation with 4-Methylbenzenesulfonic Acid

Synthesis of 4-Methylbenzenesulfonate

The counterion is prepared via two validated routes:

  • Direct Sulfonation : 4-Methylbenzenesulfonic acid monohydrate (1.0 eq) is neutralized with ammonium hydroxide (1.1 eq) in water, yielding ammonium 4-methylbenzenesulfonate.

  • Esterification : Benzene sulfonyl chloride (1.0 eq) reacts with sodium methoxide (1.2 eq) in methanol at 25–35°C for 30 min, followed by neutralization with sulfuric acid to pH 7–7.2.

MethodYieldPuritySource
Direct Sulfonation85%>99%
Esterification73%98%

Final Salt Formation

The pyrrolopyrimidine-carbamoyl derivative is dissolved in hot ethanol (80°C) and treated with equimolar ammonium 4-methylbenzenesulfonate. Cooling to 4°C precipitates the title compound as a white crystalline solid, isolated by filtration in 68% yield.

Characterization and Optimization

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, pyrrole-H), 7.89 (d, J = 8.4 Hz, 2H, aryl-H), 7.45 (d, J = 8.4 Hz, 2H, aryl-H), 4.12–4.25 (m, 4H, OCH2CH3), 2.34 (s, 3H, CH3-C6H4-SO3–).

  • HPLC : Purity >98% (C18 column, 0.1% TFA in H2O/MeOH gradient).

Yield Optimization Strategies

  • Cyclization Step : Replacing formic acid with polyphosphoric acid (PPA) increases reaction efficiency (yield: 66% → 78%) but requires rigorous temperature control.

  • Salt Crystallization : Seeding with pre-formed crystals during cooling improves polymorphic consistency .

Q & A

Q. What are the key considerations for designing a synthesis protocol for this compound?

  • Methodological Answer : Synthesis protocols should prioritize regioselectivity and yield optimization. For example, refluxing with acetic anhydride and sodium acetate (as in for analogous pyrimidine derivatives) can stabilize intermediates and improve reaction efficiency. Control of pH (e.g., ammonium acetate buffer in ) and temperature (e.g., 12-hour reflux in ) is critical to avoid side reactions. Crystallization from DMF/water mixtures () may enhance purity for compounds with low solubility .

Q. How can researchers characterize this compound’s structure using spectroscopic methods?

  • Methodological Answer : Use a combination of 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry (MS) to confirm molecular identity. For example, 1H NMR^1 \text{H NMR} signals for aromatic protons (e.g., δ 7.29–8.01 in ) and methyl groups (δ 2.24–2.37) can validate substitution patterns. IR spectroscopy (e.g., 2,209 cm1^{-1} for nitrile groups in ) and high-resolution MS (e.g., m/z 386 for molecular ions) provide complementary structural data .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters like solvent polarity (e.g., acetic anhydride vs. ethanol), catalyst loading (e.g., sodium acetate in ), and reaction time. Use real-time monitoring (e.g., in situ IR or HPLC) to identify bottlenecks. For instance, highlights AI-driven process optimization for analogous systems, enabling predictive adjustments to reaction parameters .

Q. What strategies resolve contradictions in spectroscopic or chromatographic data?

  • Methodological Answer : Contradictions (e.g., unexpected 13C NMR^{13} \text{C NMR} shifts) may arise from impurities or tautomeric equilibria. Use 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous signals. Compare with computational predictions (e.g., density functional theory (DFT) for chemical shifts). For chromatographic anomalies, employ orthogonal methods (e.g., reverse-phase vs. ion-exchange HPLC, as in ’s buffer system) .

Q. How can computational modeling elucidate this compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict binding affinities to enzymes or receptors. Parameterize force fields using quantum mechanical calculations (e.g., B3LYP/6-31G* level) for accurate conformational sampling. suggests integrating AI tools (e.g., COMSOL Multiphysics) to model reaction pathways or diffusion kinetics in biological matrices .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

  • Methodological Answer : Link experimental observations to established theories, such as Frontier Molecular Orbital (FMO) theory for cycloaddition reactions or Curtin-Hammett principles for kinetic vs. thermodynamic control. emphasizes aligning mechanistic hypotheses with broader concepts (e.g., electron-withdrawing effects of the tosylate group) to contextualize findings .

Methodological Tables

Key Parameter Optimization Strategy Evidence Reference
Reaction SolventTest acetic anhydride vs. ethanol for solubility
Catalyst LoadingVary sodium acetate (0.5–2.0 eq)
Purification MethodCrystallization from DMF/water mixtures
Spectroscopic ValidationCombine 1H NMR^1 \text{H NMR}, IR, and HRMS

Critical Analysis of Data Contradictions

  • Example : Discrepancies in melting points (e.g., 213–215°C vs. 243–246°C in ) may indicate polymorphic forms. Use differential scanning calorimetry (DSC) and X-ray crystallography to identify crystalline phases .
  • Example : Inconsistent yields (e.g., 57–68% in ) could stem from competing side reactions. Use LC-MS to detect byproducts and adjust stoichiometry or reaction time .

Integration with Broader Research Context

  • Link findings to energy-related pollutant studies () or membrane separation technologies () if the compound exhibits environmental or industrial relevance.
  • For therapeutic potential, align with frameworks in (oxadiazole derivatives) or (pyrazolo-pyrimidine analogs) to contextualize bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.